![molecular formula C19H22N2O3S2 B430962 Ethyl 2-{[(4-methoxyphenyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 65233-90-1](/img/structure/B430962.png)

Ethyl 2-{[(4-methoxyphenyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

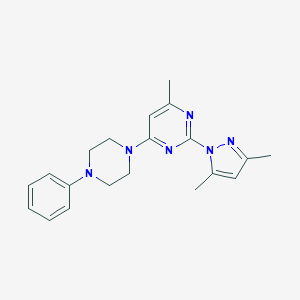

Ethyl 2-{[(4-methoxyphenyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound. It contains a total of 54 atoms, including 26 Hydrogen atoms, 21 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 2 Sulfur atoms . This compound is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a benzothiophene ring, a carbamothioyl group, and an ethyl ester group .Chemical Reactions Analysis

In one study, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized . The amino-ester was reacted with phenyl isothiocyanate in ethanol containing Et3N to afford the N,N-disubstituted thiourea derivative .科学研究应用

Apoptosis-Inducing Agents for Breast Cancer

This compound has been used in the synthesis of new apoptosis-inducing agents for breast cancer . The synthesized compounds were assessed for their cytotoxicity in vitro against MCF-7 and HepG-2 cancer cell lines. Twelve compounds showed an interesting antiproliferative potential with IC 50 from 23.2 to 95.9 µM .

Anticancer Therapeutics Development

In the way of anticancer therapeutics development, the requisite compounds were assessed for their cytotoxicity in vitro against MCF-7 and HepG-2 cancer cell lines . The flow cytometric analysis results showed that hit 4 induces the apoptosis in MCF-7 cells with a significant 26.86% reduction in cell viability .

In Vivo Study for Solid Tumor Mass Reduction

The in vivo study revealed a significant decrease in the solid tumor mass (26.6%) upon treatment with compound 4 .

Synthesis of Multicomponent Compounds

A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester 1 reacted with ethyl isothiocyanate .

Synthesis of Diverse Derivatives

This compound was used as a scaffold for getting the derivatives 22 – 28 . Nucleophilic substitution reactions were used for getting the compounds 29 – 35 from chloro-thieno [2,3-d]pyrimidine 20 .

Therapeutic Importance in Medicinal Chemistry

Thiophene and its substituted derivatives, including “Ethyl 2-{[(4-methoxyphenyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate”, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been proven to be effectual drugs in present respective disease scenario .

作用机制

未来方向

Thiophene and its derivatives, including this compound, show interesting applications in the field of medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

属性

IUPAC Name |

ethyl 2-[(4-methoxyphenyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S2/c1-3-24-18(22)16-14-6-4-5-7-15(14)26-17(16)21-19(25)20-12-8-10-13(23-2)11-9-12/h8-11H,3-7H2,1-2H3,(H2,20,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBKFYKWYFDLPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{[(4-methoxyphenyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(Difluoromethoxy)phenyl]-2-(2,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B430881.png)

![2-(4-Chlorophenyl)-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B430882.png)

![2-(Biphenyl-4-yl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B430884.png)

![2-(4-Chlorophenyl)-5-(2-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B430886.png)

![5-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B430887.png)

![3,3,6,6-tetramethyl-9-{3-[2-oxo-2-(1-piperidinyl)ethoxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B430889.png)

![5-(2,4-Dichlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B430891.png)

![3-(cyclopentylmethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B430892.png)

![2-prop-2-ynylsulfanylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B430893.png)

![3-(cyclopentylmethyl)-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B430894.png)

![2-(benzylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B430896.png)

![9-{3-[2-(1-azepanyl)-2-oxoethoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B430897.png)